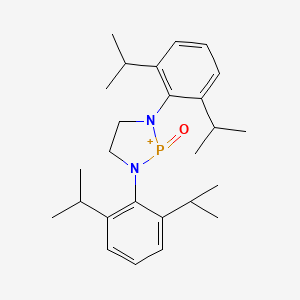

1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide is a compound that belongs to the class of diazaphospholidines, which are known for their ability to bind with metals and inhibit cholinesterase, an enzyme crucial for nerve impulse transmission . These compounds are characterized by a five-membered ring containing phosphorus, nitrogen, and carbon atoms.

Synthesis Analysis

The synthesis of diazaphospholidine ligands typically involves the condensation of a diamine with a bis(dimethylamino)arylphosphine . This method has been successfully applied to create a series of mono- and bis(diazaphospholidine) ligands, which have shown excellent results in palladium-catalyzed allylic substitution reactions, forming both C–C and C–N bonds with high enantioselectivity .

Molecular Structure Analysis

The molecular structure of diazaphospholidine derivatives has been determined using single-crystal X-ray diffraction. For instance, the crystal structure of 1,3-bis(p-methylphenyl)-2-fluoro-1,3,2-diazaphospholidine-2-oxide reveals that the coordination environment around the phosphorus atom is approximately tetrahedral, and the five-membered ring is slightly puckered .

Chemical Reactions Analysis

Diazaphospholidines are versatile in their chemical reactions. They can undergo aza-Wittig reactions to form various heterocyclic compounds, such as dibenzo[d,f]-1,3-diazetidino[1,2-a]diazepine derivatives . Additionally, they can interact with chiral α-aminoalkylphosphonates to form diazaphospholidine derivatives with potential stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaphospholidines are influenced by their molecular structure. The tetrahedral coordination around the phosphorus atom and the puckered ring structure may affect their binding affinity to metals and their ability to inhibit cholinesterase . The synthesis methods and the resulting stereochemistry also play a significant role in their catalytic applications and the selectivity of the reactions they are involved in .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide exhibits an ability to bind with metals and inhibit cholinesterase, an enzyme vital in nerve impulse transmission. The crystal structure of similar diazaphospholidines, determined through X-ray diffraction, reveals a slightly puckered five-membered ring containing phosphorus, nitrogen, and carbon atoms, with a nearly tetrahedral coordination around the phosphorus atom (Gholivand & Mojahed, 2008).

Synthesis of Organometallic Derivatives

This compound can be utilized in creating organometallic derivatives. For instance, 1,3-bis(2,6-diisopropylphenyl)-5-methyl-1,3-diaza-4,6-diborabenzenes, synthesized through a cyclocondensation reaction, can be further deprotonated to yield organometallic derivatives. This transformation is significant for understanding the relationship between phenylide-type carbanions and N-heterocyclic carbenes (Krahulic et al., 2009).

C-Functionalization of Diazaborolines

The compound shows potential for C-functionalization of 1,3,2-diazaborolines. This is demonstrated through reactions involving transmetalation, showcasing stability against metal chloride elimination, which opens avenues for further chemical manipulation (Giziroğlu et al., 2008).

Catalytic Activity in Polymerization

Aluminum complexes of triaza framework ligands, synthesized from 1,3-bis(2,6-diisopropylphenyl)-related compounds, show notable catalytic activity in the ring-opening polymerization of ε-caprolactone. This discovery is crucial for developing new catalysts in polymer sciences (Bakthavachalam & Reddy, 2013).

Asymmetric Catalysis Applications

Chiral bis(1,3,2-diazaphospholidines) derived from similar compounds show promise in asymmetric catalysis. For example, in the hydrogenation of certain substrates, they have achieved enantioselectivities up to 96% ee, indicating their potential in asymmetric synthetic processes (Arribas et al., 2013).

Propiedades

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidin-2-ium 2-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2OP/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28(30(27)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20H,15-16H2,1-8H3/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJPWAXZUCDHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([P+]2=O)C3=C(C=CC=C3C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2OP+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479504 |

Source

|

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxo-1,3,2-diazaphospholidin-2-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide | |

CAS RN |

854929-36-5 |

Source

|

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxo-1,3,2-diazaphospholidin-2-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)

![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)